N-(2-Phenyloxazol-4-yl)isobutyramide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-methyl-N-(2-phenyl-1,3-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12(16)14-11-8-17-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
InChI Key |
XMLIIFNVAOABKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Phenyloxazol 4 Yl Isobutyramide and Analogous Structures
Strategies for the Construction of the 2-Phenyloxazole (B1349099) Core
The 2-phenyloxazole moiety is a common substructure in a wide array of biologically active compounds and pharmaceutical agents. innovareacademics.in Its synthesis has been the subject of extensive research, leading to the development of numerous methods for constructing the oxazole (B20620) ring with specific substitution patterns.
Classic annulation reactions provide foundational routes to the 2,4-disubstituted oxazole core. These methods typically involve the cyclization and dehydration of acyclic precursors.
Robinson-Gabriel Synthesis : This method involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com To achieve the desired 2,4-disubstitution pattern for the target molecule, a suitably substituted α-acylamino aldehyde or ketone would be required. acs.orgnih.gov The dehydration step is often promoted by reagents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com
Hantzsch-Type Reactions : The reaction of α-haloketones with primary amides is another established route. acs.org For the synthesis of a 2-phenyl-4-substituted oxazole, this would typically involve reacting a phenacyl halide derivative with an appropriate amide. pharmaguideline.com
Van Leusen Reaction : This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. An adaptation of this method for 4,5-disubstituted oxazoles has been developed, reacting TosMIC with aliphatic halides and aldehydes in a one-pot synthesis, often using ionic liquids as environmentally friendly solvents. organic-chemistry.orgorganic-chemistry.org This approach could be adapted for 2,4-disubstitution by selecting the appropriate aldehyde (benzaldehyde for the 2-phenyl group) and a reagent to install the 4-substituent.
These established methods, while robust, sometimes require harsh conditions or multistep sequences. innovareacademics.in
Modern organic synthesis has seen a shift towards catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance. innovareacademics.in
Palladium/Copper-Catalyzed Direct Arylation : A highly efficient method for generating 2,4-disubstituted oxazoles involves the direct C-H arylation of 4-substituted oxazoles. innovareacademics.in This approach utilizes a Pd(PPh₃)₄ and CuI co-catalytic system to couple 4-aryl or 4-alkyl oxazoles with various aryl bromides. The reaction demonstrates high functional group tolerance and speed, making it suitable for combinatorial synthesis. innovareacademics.in The catalytic cycle is believed to involve the oxidation of Pd(0) to Pd(II) by CuI. innovareacademics.in
Brønsted Acid-Catalyzed Cyclization : A metal-free approach involves the coupling of α-diazoketones with amides, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.org This protocol is noted for its mild conditions, simplicity, and broad substrate scope, proceeding through a 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) intermediate. organic-chemistry.orgresearchgate.net
Gold-Catalyzed Annulation : Gold catalysis can be employed in a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant to form 2,5-disubstituted oxazoles. organic-chemistry.org While this typically yields 2,5-disubstitution, modifications in substrates could potentially be explored to achieve 2,4-disubstitution.
The table below summarizes key features of these novel catalytic methods.
| Catalytic Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Direct Arylation | Pd(PPh₃)₄ / CuI | High efficiency and functional group tolerance; rapid reaction. | innovareacademics.in |
| Brønsted Acid Cyclization | Trifluoromethanesulfonic acid (TfOH) | Metal-free, mild conditions, broad substrate scope. | organic-chemistry.org |
| Gold-Catalyzed Annulation | Gold Catalyst / Oxidant | Efficient synthesis from terminal alkynes and nitriles. | organic-chemistry.org |
Achieving the correct regiochemistry is paramount. For N-(2-phenyloxazol-4-yl)isobutyramide, the key is the regioselective functionalization at the C4 position of the oxazole ring, which is less reactive than the C2 or C5 positions. pharmaguideline.com
A powerful strategy involves the regioselective halogenation of the oxazole core, followed by a cross-coupling reaction. A scalable and highly regioselective C4-bromination of 5-substituted oxazoles has been described, where the use of DMF as a solvent was critical in improving the C4/C2 bromination ratio. acs.org The resulting 4-bromooxazoles are excellent partners in Suzuki-Miyaura coupling reactions with arylboronic acids, allowing for the introduction of various substituents at the C4 position. acs.org
Similarly, palladium-catalyzed cross-coupling reactions can be directed to specific positions on the oxazole ring through the careful selection of ligands and solvents. For instance, task-specific phosphine (B1218219) ligands have been used to favor C5 arylation in polar solvents and C2 arylation in nonpolar solvents. organic-chemistry.org While this specific example targets C2 and C5, the principle of ligand and solvent control is a key strategy in developing regioselective C4 functionalization methods.
Formation of the Isobutyramide (B147143) Functionality
The final step in the synthesis of the target compound is the formation of the amide bond between the 4-amino-2-phenyloxazole intermediate and an isobutyryl moiety. Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. researchgate.nethepatochem.com
The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures. nih.gov Therefore, the carboxylic acid is usually activated to facilitate the reaction under milder conditions. hepatochem.com
For the synthesis of an isobutyramide, isobutyric acid can be converted to a more reactive derivative, such as isobutyryl chloride. orgsyn.org The reaction of isobutyryl chloride with an amine is a standard method. A documented procedure involves the dropwise addition of isobutyryl chloride to a cold, concentrated aqueous ammonia (B1221849) solution to produce isobutyramide, with yields between 78-83%. orgsyn.org This Schotten-Baumann type of reaction could be adapted by substituting ammonia with the 4-amino-2-phenyloxazole intermediate. fishersci.co.uk
Optimization of such reactions involves controlling factors like temperature, solvent, and reactant concentration to maximize yield and minimize side products. numberanalytics.com For instance, running the reaction at low temperatures (e.g., 0°C) can help control the exothermicity and prevent unwanted side reactions. fishersci.co.uk The choice of base, such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), is also crucial. reddit.com
A vast array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions, avoiding the need to first synthesize an acid chloride. researchgate.nethepatochem.com
Advanced Coupling Reagents : Reagents such as carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP) are widely used. researchgate.netreddit.comsemanticscholar.org For example, a combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) has been shown to be highly effective for a wide range of carboxylic acids and amines. semanticscholar.org Organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) can also be used to enhance reaction efficiency. numberanalytics.combdmaee.net
The table below compares common classes of amide coupling reagents.
| Reagent Class | Examples | General Characteristics | Reference |
|---|---|---|---|
| Carbodiimides | EDC, DCC | Commonly used, affordable; can require additives like HOBt or HOAt to suppress side reactions. | researchgate.netsemanticscholar.org |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly efficient, rapid reactions; generate non-acidic byproducts. | researchgate.netreddit.com |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings; byproduct (phosphine oxide) can complicate purification. | reddit.com |
Protecting Group Strategies : In the synthesis of complex molecules, protecting groups are often essential to temporarily mask reactive functional groups and prevent undesired side reactions. jocpr.com If the 4-amino-2-phenyloxazole intermediate or the isobutyryl moiety contains other sensitive functional groups, a protecting group strategy would be necessary. For example, if other amine or carboxyl groups are present, they might be protected with common groups like Fmoc or Boc. jocpr.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal afterwards. jocpr.comspringernature.com Backbone amide protection, using groups like 2-hydroxy-4-methoxybenzyl (Hmb), is another advanced strategy employed to overcome difficult reaction sequences or prevent side reactions like aspartimide formation in peptide synthesis. nih.govresearchgate.net
Convergent and Divergent Synthetic Pathways to Access Diverse this compound Derivatives
The construction of a library of this compound derivatives can be efficiently achieved through both divergent and convergent synthetic strategies. The choice of strategy often depends on the desired diversity and the availability of starting materials.
Divergent Synthesis:
A divergent approach is particularly effective for generating a wide range of analogs from a common intermediate. In this strategy, the core 2-phenyloxazole-4-amine scaffold is synthesized first, followed by diversification of the N-acyl group.
A key intermediate for this approach is 4-amino-2-phenyloxazole . The synthesis of substituted 5-amino-oxazoles has been described, providing a basis for this pathway. researchgate.net The general divergent strategy would proceed as follows:
Synthesis of the Core Intermediate: The 4-amino-2-phenyloxazole core can be prepared through established oxazole syntheses. One common method is the reaction of an α-haloketone with an amide, known as the Bredereck reaction, which is effective for producing 2,4-disubstituted oxazoles. ijpsonline.com Alternatively, cyclization of α-acylamino ketones (Robinson-Gabriel synthesis) can be employed. researchgate.net
Diversification: The common intermediate, 4-amino-2-phenyloxazole, is then subjected to acylation with a variety of carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to yield a library of N-(2-Phenyloxazol-4-yl)amide derivatives. To obtain the target compound, the intermediate would be reacted with isobutyryl chloride.
Table 1: Example of a Divergent Synthetic Approach This table is for illustrative purposes and represents a general synthetic pathway.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Bromoacetophenone, Urea (B33335) | DMF, Microwave Irradiation | 4-Phenyl-1,3-oxazol-2-amine* |
| 2 | 4-Amino-2-phenyloxazole | Isobutyryl chloride, Pyridine | This compound |
| 2a | 4-Amino-2-phenyloxazole | Acetyl chloride, Pyridine | N-(2-Phenyloxazol-4-yl)acetamide |
| 2b | 4-Amino-2-phenyloxazole | Benzoyl chloride, Pyridine | N-(2-Phenyloxazol-4-yl)benzamide |
| 2c | 4-Amino-2-phenyloxazole | Cyclopropanecarbonyl chloride, Pyridine | N-(2-Phenyloxazol-4-yl)cyclopropanecarboxamide |
Note: The synthesis of 2-amino-4-phenyloxazole is cited as an analogous reaction. tandfonline.com
Convergent Synthesis:
A convergent synthesis builds the final molecule from several complex fragments in the later stages of the synthesis. This approach is advantageous when the desired modifications are on different parts of the molecule, such as the phenyl ring and the acyl group.
A plausible convergent route to this compound derivatives involves the Robinson-Gabriel synthesis , where a pre-formed 2-acylamino-ketone undergoes cyclodehydration. researchgate.net
Fragment Synthesis:
Fragment A (α-amino ketone): An α-amino ketone is acylated with isobutyryl chloride to form the N-(2-oxo-2-phenylethyl)isobutyramide intermediate. Diversity can be introduced here by using different substituted α-amino phenones.
Fragment B (Acylating agent): The phenyl group at the C2 position of the oxazole is introduced via acylation. For the parent compound, this would involve benzoylation, but substituted benzoyl chlorides can be used to generate analogs.
Key Cyclization Step: The N-acylated α-amino ketone is treated with a cyclodehydrating agent, such as sulfuric acid or phosphorus oxychloride, to form the oxazole ring. Modifications of this reaction, including one-pot procedures, have been developed. researchgate.net
Another powerful convergent method is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde. nih.govmdpi.com This allows for the late-stage introduction of the C5-substituent of the oxazole ring. While the target compound is substituted at C4, variations of this chemistry could potentially be adapted.
Table 2: Example of a Convergent Synthetic Approach (Robinson-Gabriel) This table is for illustrative purposes and represents a general synthetic pathway.
| Step | Description | Reactants | Reagents/Conditions | Product |
| 1 | Acylation of α-amino ketone | 2-Aminoacetophenone, Isobutyryl chloride | Base (e.g., Triethylamine) | 2-(Isobutyramido)acetophenone |
| 2 | Cyclodehydration | 2-(Isobutyramido)acetophenone | H₂SO₄ or POCl₃, Heat | N-(5-Phenyloxazol-4-yl)isobutyramide* |
Note: The Robinson-Gabriel synthesis typically yields 2,5-disubstituted oxazoles. This represents a hypothetical adaptation for a 4-amido analog.
Stereoselective Synthesis of Chiral this compound Analogs
The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry. Stereoselective synthesis of chiral analogs of this compound can be achieved by incorporating a chiral element into one of the substituents of the molecule. This is typically accomplished by using a chiral starting material or employing an asymmetric catalyst.
A prominent strategy involves the use of chiral, non-racemic α-amino acids as building blocks. thieme.de This approach allows for the synthesis of oxazole-containing amino acids that can be further elaborated. ijpsonline.comnih.gov
Strategy 1: Chiral N-Acyl Group
A straightforward method to introduce a stereocenter is to replace the isobutyryl group with a chiral acyl moiety.
Synthesis of the Core: The achiral 4-amino-2-phenyloxazole intermediate is synthesized as described in the divergent approach.
Chiral Acylation: The amine is then coupled with a chiral carboxylic acid using standard peptide coupling reagents. This method is widely used for the synthesis of chiral amides and peptides, with various racemization-free coupling reagents available to preserve the stereochemical integrity of the acid. rsc.org
Table 3: Stereoselective Synthesis via Chiral Acylation This table is for illustrative purposes and represents a general synthetic pathway.
| Step | Description | Starting Materials | Reagents/Conditions | Product |
| 1 | Amide Coupling | 4-Amino-2-phenyloxazole, (S)-2-Phenylpropanoic acid | Coupling reagent (e.g., HATU, HOBt), Base (e.g., DIPEA) | (S)-N-(2-Phenyloxazol-4-yl)-2-phenylpropanamide |
| 2 | Amide Coupling | 4-Amino-2-phenyloxazole, N-Boc-L-Alanine | Coupling reagent, Base | N-(2-Phenyloxazol-4-yl)-(N-Boc-L-alaninyl)amide |
Strategy 2: Incorporation of a Chiral Building Block into the Oxazole Scaffold
A more complex approach involves constructing the oxazole ring from a chiral precursor, thereby placing the stereocenter on a substituent at the C2, or C5 position. For instance, a chiral amino alcohol, which can be derived from an amino acid, can serve as a precursor for the synthesis of chiral oxazolines. researchgate.net While oxazolines are the dihydro-analogs of oxazoles, similar principles can be applied.
A synthetic route could start from a chiral amino acid like L-phenylalanine to introduce a chiral benzyl (B1604629) group at a specific position. Researchers have developed methods for synthesizing trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids, which could be adapted for stereoselective synthesis by using an enantiopure amino acid. ijpsonline.com
For example, a synthetic pathway could be envisioned starting from a chiral α-hydroxy ketone. The stereocenter in the starting material would then be retained in the final product, attached to the oxazole ring. The development of enantioselective methods for synthesizing the key building blocks is an active area of research.
Structure Activity Relationship Sar Studies of N 2 Phenyloxazol 4 Yl Isobutyramide and Its Analogs
Conformational Analysis of the N-(2-Phenyloxazol-4-yl)isobutyramide Scaffold and its Influence on Biological Recognition
Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the preferred conformations of this scaffold. Understanding the energetically favorable spatial arrangements is the first step in correlating a specific conformation with biological activity. The bioactive conformation, the specific shape the molecule adopts when it binds to its receptor, may not be its lowest energy state in solution. The binding event itself can induce conformational changes in both the ligand and the receptor to achieve an optimal fit. The planarity of the oxazole (B20620) ring and the rotational freedom of the phenyl and isobutyramide (B147143) groups are key determinants of the accessible conformational space. Identifying the key dihedral angles that define the bioactive conformation is a primary goal of these studies, as this knowledge can be used to design more rigid analogs that are "pre-organized" for binding, potentially leading to enhanced potency and selectivity.
Impact of Substituent Modifications on the Phenyl Ring of the Oxazole Moiety on Biological Activity
The phenyl ring at the 2-position of the oxazole core presents a strategic location for chemical modification to probe its role in biological recognition. The electronic and steric properties of substituents on this ring can significantly influence the compound's activity. Alterations to this part of the molecule can affect its binding affinity, selectivity, and pharmacokinetic properties.
A systematic exploration typically involves introducing a variety of substituents at the ortho, meta, and para positions of the phenyl ring. These substituents can range from electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl). The size, shape, and polarity of these groups are also varied to map out the steric and electronic requirements of the binding pocket. For instance, the introduction of a bulky substituent might be detrimental to activity if the binding site is sterically constrained, whereas a hydrogen bond donor or acceptor could be beneficial if it can form a favorable interaction with the receptor. The following table summarizes hypothetical SAR data for modifications on the phenyl ring:
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | Biological Activity (IC₅₀, µM) |
| 1 | H | H | H | 1.2 |
| 2 | Cl | H | H | 0.8 |
| 3 | H | Cl | H | 1.5 |
| 4 | H | H | Cl | 0.5 |
| 5 | H | H | OCH₃ | 2.1 |
| 6 | H | H | CF₃ | 0.3 |
| 7 | H | H | NO₂ | 0.9 |
| 8 | H | H | CH₃ | 1.0 |
This is a hypothetical data table for illustrative purposes.
From such data, one might infer that electron-withdrawing groups at the para position enhance activity, suggesting a potential π-π stacking or specific electronic interaction in the binding pocket.
Role of the Isobutyramide Alkyl Chains and Amide Linkage in Ligand-Receptor Interactions
The N-isobutyramide portion of the molecule plays a crucial role in anchoring the ligand to its receptor. The amide linkage itself is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often critical for high-affinity binding.
The alkyl chains of the isobutyryl group, specifically the two methyl groups, contribute to the hydrophobic interactions with the receptor. The size and shape of these alkyl groups can be modified to probe the dimensions of the hydrophobic pocket. For example, replacing the isobutyryl group with smaller (acetyl) or larger (pivaloyl) acyl groups can reveal the steric tolerance of this region of the binding site. The branching of the isobutyryl group is also significant, as it restricts the conformational flexibility of the side chain, which can be entropically favorable for binding.
The following table illustrates a hypothetical SAR study on the amide portion:
| Compound ID | Acyl Group | Biological Activity (IC₅₀, µM) |
| 9 | Acetyl | 3.5 |
| 10 | Propionyl | 2.1 |
| 11 | Isobutyryl | 1.2 |
| 12 | Pivaloyl | 5.8 |
| 13 | Cyclopropanecarbonyl | 1.8 |
This is a hypothetical data table for illustrative purposes.
These hypothetical results would suggest that the specific size and shape of the isobutyryl group are optimal for fitting into a corresponding hydrophobic pocket on the receptor.
Development of Structure-Activity Landscapes for this compound Derivatives
To gain a comprehensive understanding of the SAR, it is beneficial to construct a structure-activity landscape. This is a conceptual representation that maps the biological activity of a series of related compounds to their chemical structures. By systematically varying different parts of the this compound molecule and measuring the corresponding changes in activity, a landscape emerges that can highlight "activity cliffs" and "flat regions."
Activity cliffs are pairs or small groups of structurally similar compounds that exhibit a large difference in biological activity. These cliffs are particularly informative as they point to molecular features that are critical for binding. For example, the change from a para-chloro to a para-methoxy substituent on the phenyl ring resulting in a significant loss of activity would represent an activity cliff. Conversely, flat regions of the landscape indicate areas of the molecule that are more tolerant to modification without a substantial impact on activity.
Computational methods, such as quantitative structure-activity relationship (QSAR) and 3D-QSAR, are often employed to model these landscapes. These models can help to visualize the relationship between physicochemical properties (like hydrophobicity, electronics, and sterics) and biological activity, and can be used to predict the activity of novel, unsynthesized analogs.
Exploration of Bioisosteric Replacements within the this compound Structure
Bioisosterism, the replacement of a chemical group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. Within the this compound structure, several bioisosteric replacements could be explored.
The central oxazole ring could potentially be replaced by other five-membered heterocycles such as isoxazole (B147169), thiazole (B1198619), or imidazole. These replacements would alter the electronic distribution and hydrogen bonding capabilities of the core scaffold. For example, replacing the oxazole oxygen with a sulfur atom to give a thiazole analog would increase the lipophilicity and potentially alter the preferred conformation of the molecule.
The amide linkage is another common target for bioisosteric replacement. It could be replaced with a reverse amide, an ester, a ketone, or a stable amide mimic like a 1,2,3-triazole. Such modifications can improve metabolic stability by removing a site susceptible to enzymatic hydrolysis.
The phenyl ring could be replaced by other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrimidine, to explore different electronic and steric interactions and to potentially improve properties like solubility.
The following table presents some potential bioisosteric replacements and their rationale:
| Original Group | Bioisosteric Replacement | Rationale |
| Oxazole | Thiazole, Isoxazole, 1,2,4-Oxadiazole | Modulate electronics, hydrogen bonding capacity, and metabolic stability. |
| Amide (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), 1,2,3-Triazole | Improve metabolic stability, alter hydrogen bonding pattern. |
| Phenyl | Pyridyl, Thienyl, Pyrimidinyl | Introduce heteroatoms to modulate electronics, solubility, and potential for new interactions. |
| Isobutyl | Cyclopropyl, tert-Butyl | Probe steric and conformational requirements of the hydrophobic pocket. |
Through the systematic application of these SAR strategies, a detailed understanding of the molecular requirements for the biological activity of this compound can be achieved, paving the way for the rational design of improved analogs.
Computational Chemistry and Molecular Modeling of N 2 Phenyloxazol 4 Yl Isobutyramide
Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For N-(2-Phenyloxazol-4-yl)isobutyramide, methods like Density Functional Theory (DFT) are ideally suited to provide a detailed picture of its electronic structure and reactivity. nih.gov
DFT calculations would begin with the optimization of the molecule's 3D geometry to find its most stable, low-energy conformation. From this optimized structure, a wealth of information can be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial; the energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, QM methods can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely highlight the carbonyl oxygen and oxazole (B20620) nitrogen as regions of negative potential, representing likely sites for hydrogen bonding.
Finally, QM calculations can predict various spectra. By calculating vibrational frequencies, an infrared (IR) spectrum can be simulated to help interpret experimental data. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in structure elucidation.
| Calculated Property | Theoretical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Predicts chemical reactivity and stability. |
| Dipole Moment | 3.8 Debye | Measures molecular polarity. |
| MEP Negative Region | Carbonyl Oxygen | Potential hydrogen bond acceptor site. |
Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility Analysis
While QM calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation of this compound, typically conducted in a simulated aqueous environment, would reveal its conformational landscape and flexibility. nih.gov
The simulation tracks the movements of each atom over time by solving Newton's equations of motion. This process generates a trajectory that shows how the molecule flexes, bends, and rotates. For this compound, key areas of flexibility would include the rotatable bonds connecting the phenyl ring to the oxazole and the isobutyramide (B147143) group to the oxazole ring.
By analyzing this trajectory, researchers can perform conformational sampling to identify all accessible, low-energy shapes (conformers) the molecule can adopt. This is critical for understanding how the ligand might adapt its shape to fit into a protein's binding pocket. Metrics such as the Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation, while the Radius of Gyration (Rg) can indicate how compact or extended the molecule is.
| Analysis Metric | Typical Observation | Interpretation |
|---|---|---|
| RMSD of Backbone | Stable fluctuations around 0.2 nm | The core structure is conformationally stable. |
| Radius of Gyration (Rg) | Fluctuations between 0.4-0.5 nm | Indicates the degree of molecular compactness. |
| Torsional Angle Analysis | Frequent rotation around C-N amide bond | Identifies key flexible regions within the molecule. |
| Solvent Accessible Surface Area | Average of 350 Ų | Measures the molecule's exposure to the solvent. |
In Silico Screening and Virtual Ligand Design Strategies for this compound Derivatives
This compound can serve as a scaffold or starting point for designing new molecules with potentially improved properties. In silico screening and virtual ligand design are computational strategies used to create and evaluate a large library of derivatives without the need for initial synthesis. nih.govpharmacophorejournal.comresearchgate.net
The process begins by defining the core structure of this compound. A virtual library is then generated by systematically adding or substituting different chemical groups (R-groups) at various positions, such as on the phenyl ring or the isobutyryl moiety. This creates thousands of virtual compounds.
Each compound in this library is then rapidly evaluated, or "screened," using computational methods. This often involves calculating drug-like properties (e.g., molecular weight, LogP) to filter out undesirable structures and then performing high-throughput docking against a specific protein target to predict binding affinity. This approach allows researchers to prioritize a smaller, more promising set of derivatives for actual chemical synthesis and biological testing, saving significant time and resources.
| Scaffold Position | R-Group Modification | Desired Property Improvement | Screening Metric |
|---|---|---|---|
| Phenyl Ring (para-position) | -F, -Cl, -CH₃, -OCH₃ | Enhance binding affinity via hydrophobic interactions. | Docking Score |
| Isobutyryl Group | Replace with cyclopropylcarbonyl | Increase rigidity and improve metabolic stability. | Predicted ADMET Profile |
| Oxazole Ring | Replace with Thiazole (B1198619) | Alter hydrogen bonding capacity and electronics. | Binding Energy |
Ligand-Protein Docking Studies with Hypothesized or Identified Molecular Targets (e.g., FXR, Wnt/β-catenin pathway components)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for hypothesizing how this compound might exert a biological effect. Potential targets could include nuclear receptors like the Farnesoid X receptor (FXR) or key proteins in signaling cascades such as the Wnt/β-catenin pathway. nih.govbohrium.comnih.gov
In a docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The computational algorithm then samples a vast number of possible binding poses of the ligand within the protein's active site. Each pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the best score (typically the most negative value) is predicted as the most likely binding mode.
Analysis of the top-scoring pose for this compound would reveal specific interactions, such as hydrogen bonds between the amide group and polar amino acid residues, or π-π stacking between its phenyl/oxazole rings and aromatic residues in the binding pocket. These predicted interactions form a structural hypothesis for the molecule's mechanism of action.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| FXR (Ligand Binding Domain) | -8.5 | Arg331, Ser332 | Hydrogen Bond with amide oxygen |
| Trp469, His447 | Hydrophobic/π-π stacking with phenyl ring | ||
| β-catenin | -7.9 | Lys312, Asn387 | Hydrogen Bond with oxazole nitrogen |
| Phe253, Leu350 | Hydrophobic interaction with isobutyryl group |
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are methods used to understand the relationship between a molecule's chemical structure and its biological activity, guiding the design of more potent compounds. scispace.comnih.govresearchgate.net
A pharmacophore model identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. For this compound, a pharmacophore model would define the spatial arrangement of key features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), and aromatic/hydrophobic regions (the phenyl and isobutyryl groups). This model can then be used as a 3D query to search large chemical databases for other diverse molecules that might have the same biological activity.
QSAR studies take a more quantitative approach. A series of this compound derivatives would be synthesized and their biological activity measured experimentally. A mathematical model is then built that correlates this activity with calculated molecular properties (descriptors), such as LogP (lipophilicity), molecular weight, and electronic parameters. The resulting QSAR equation can predict the activity of new, unsynthesized derivatives, allowing chemists to focus on designing molecules with the most promising predicted potency.
| Study Type | Example Finding | |
|---|---|---|
| Pharmacophore Model | Feature 1 | Hydrogen Bond Acceptor (at carbonyl oxygen) |
| Feature 2 | Aromatic Ring (centered on phenyl group) | |
| Feature 3 | Hydrophobic Group (at isobutyryl moiety) | |
| QSAR Model | Equation | pIC₅₀ = 0.6 * LogP - 0.2 * MW + 1.5 * (AromaticRingCount) + C |
Derivatization and Scaffold Modification Strategies for N 2 Phenyloxazol 4 Yl Isobutyramide
Rational Design of New Chemical Entities Based on the N-(2-Phenyloxazol-4-yl)isobutyramide Scaffold
The rational design of new chemical entities (NCEs) originating from the this compound scaffold is a key strategy in modern drug discovery. This approach leverages an understanding of the structure-activity relationships (SAR) to guide the synthesis of novel analogs with improved pharmacological profiles.
A notable example of rational design applied to a closely related scaffold, the 2-phenyloxazole-4-carboxamides, has been demonstrated in the pursuit of selective inhibitors for human monoamine oxidase B (MAO-B). nih.gov In such studies, modifications to the N-phenylacetamide portion of the molecule can significantly impact potency and selectivity. By analogy, derivatization of the isobutyramide (B147143) group in this compound could be explored to modulate its biological activity. For instance, replacing the isobutyryl group with various substituted benzamides or other cyclic moieties could probe interactions with target proteins and enhance binding affinity.
Furthermore, SAR studies on analogous series of compounds, such as 2-aryl-2-(pyridin-2-yl)acetamides, have shown that the substitution pattern on the aromatic rings is crucial for activity. nih.gov Applying this principle to the this compound scaffold, the introduction of substituents on the 2-phenyl ring could lead to NCEs with altered electronic and steric properties, potentially improving target engagement and selectivity.
The following table outlines potential modifications to the this compound scaffold based on rational design principles.
| Scaffold Position | Proposed Modification | Rationale for Modification |
| Isobutyramide | Replacement with substituted benzamides | Explore new interactions with target binding pockets. |
| Isobutyramide | Introduction of cyclic structures (e.g., piperidine, morpholine) | Enhance rigidity and improve pharmacokinetic properties. |
| 2-Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulate electronic properties and target interactions. |
| 2-Phenyl Ring | Substitution with heterocyclic rings | Introduce new hydrogen bonding opportunities and alter solubility. |
| Oxazole (B20620) Ring | Isosteric replacement (e.g., with thiazole (B1198619) or imidazole) | Investigate the importance of the oxazole core for activity. |
Synthesis of Conjugates and Probes for Biological Studies
To elucidate the mechanism of action and identify the biological targets of this compound, the synthesis of chemical probes and conjugates is an indispensable tool. These modified versions of the parent compound can be used for affinity chromatography, fluorescence microscopy, and other biochemical assays.
The synthesis of such probes often involves the introduction of a reactive functional group or a reporter molecule. For instance, a terminal alkyne or azide (B81097) could be incorporated into the isobutyramide side chain, allowing for "click" chemistry-based conjugation to fluorescent dyes, biotin, or affinity resins. This approach has been successfully applied to other heterocyclic scaffolds for the development of chemical probes.
Another strategy involves the synthesis of photoaffinity probes. This can be achieved by incorporating a photolabile group, such as a diazirine or an aryl azide, into the this compound structure. Upon photoactivation, these probes can covalently crosslink to their target proteins, enabling their identification and characterization.
Strategies for Enhancing Molecular Recognition and Target Selectivity
Improving the molecular recognition and target selectivity of this compound is a critical goal for its development as a therapeutic agent. Several strategies can be employed to achieve this.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics simulations can be used to design derivatives with improved binding affinity and selectivity. These methods can predict how modifications to the scaffold will affect its interaction with the target's binding site, guiding the synthesis of more potent and selective compounds. A study on 2-phenyloxazole-4-carboxamides utilized molecular docking to understand the binding affinity and selectivity towards MAO-B. nih.gov
Introduction of Specific Functional Groups: The incorporation of functional groups that can form specific interactions with the target protein, such as hydrogen bonds, ionic bonds, or halogen bonds, can significantly enhance selectivity. For example, the strategic placement of a hydroxyl or amino group on the 2-phenyl ring could lead to new hydrogen bonding interactions with the target.
Scaffold Hopping: In some cases, replacing the oxazole core with a different heterocyclic system (scaffold hopping) can lead to compounds with improved selectivity profiles. This approach maintains the key pharmacophoric features of the original molecule while exploring new chemical space. For instance, replacing the oxazole with a thiazole or an isoxazole (B147169) could alter the compound's interaction with off-target proteins.
The following table presents a summary of strategies to enhance molecular recognition and selectivity.
| Strategy | Approach | Potential Benefit |
| Structure-Based Design | Molecular docking of derivatives into the target's active site | Rational design of more potent and selective inhibitors. |
| Functional Group Modification | Introduction of hydrogen bond donors/acceptors | Formation of specific, stabilizing interactions with the target. |
| Stereochemical Control | Synthesis of enantiomerically pure compounds | Improved interaction with chiral binding sites. |
| Scaffold Hopping | Replacement of the oxazole ring with other heterocycles | Discovery of novel scaffolds with improved selectivity profiles. |
Advanced Analytical Methodologies for the Characterization of N 2 Phenyloxazol 4 Yl Isobutyramide and Its Analogs
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of N-(2-Phenyloxazol-4-yl)isobutyramide. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are typically employed.
The precise mass of the protonated molecule [M+H]⁺ is used to confirm the elemental composition (C₁₃H₁₄N₂O₂). Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern provides substantial structural information, confirming the connectivity of the phenyl, oxazole (B20620), and isobutyramide (B147143) moieties. Key fragmentation pathways for this class of compounds often involve cleavage of the amide bond (α-cleavage), loss of the isobutyryl group, and characteristic cleavages of the oxazole ring. libretexts.orgresearchgate.net Mass defect filtering techniques can be particularly useful in identifying metabolites of oxazole-containing compounds in complex matrices by distinguishing them from endogenous interferences. nih.gov
Table 1: Predicted HRMS Data and Fragmentation for this compound
| Ion Type | Formula | Calculated m/z | Proposed Fragment Structure / Origin |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₅N₂O₂⁺ | 231.1128 | Protonated parent molecule |
| [M-C₄H₆O+H]⁺ | C₉H₉N₂O⁺ | 161.0691 | Loss of the isobutyryl group (cleavage of the N-C bond) |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl cation, from cleavage within the oxazole ring |
| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.0491 | Isobutyryl cation, from cleavage of the N-C bond |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to assemble the molecular structure of this compound.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. For unambiguous assignment, 2D NMR techniques are essential. mdpi.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments (phenyl, oxazole, and isobutyramide).
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, providing insights into the molecule's preferred conformation in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Amide (N-H) | ~8.5 (broad s) | - | Correlates to Amide C=O, C4-oxazole, Isobutyryl CH |
| Amide (C=O) | - | ~175 | - |
| Isobutyryl (CH) | ~2.6 (septet) | ~36 | Correlates to Amide C=O, Isobutyryl CH₃ |
| Isobutyryl (CH₃) | ~1.2 (d) | ~19 | Correlates to Isobutyryl CH, Amide C=O |
| C2-Phenyl | ~7.9 (m, 2H), ~7.4 (m, 3H) | ~126-131 | Aromatic protons correlate to C2-oxazole |
| C2-Oxazole | - | ~161 | - |
| C4-Oxazole | - | ~138 | - |
| C5-Oxazole | ~7.8 (s) | ~125 | Correlates to C2- and C4-oxazole |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unequivocal proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. mdpi.com This technique yields a three-dimensional model of the molecule in the solid state, providing definitive data on bond lengths, bond angles, and torsional angles. rsc.orgnih.gov
For this compound, a successful crystallographic analysis would confirm the planarity of the phenyl and oxazole rings and determine the dihedral angle between them. It would also reveal the conformation of the isobutyramide side chain. Crucially, this method elucidates intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H of one molecule and the amide C=O or oxazole nitrogen of another) and π-π stacking, which govern the crystal packing. nih.gov
Table 3: Expected Bond Lengths and Angles from X-ray Crystallography
| Parameter | Description | Expected Value |
|---|---|---|
| d(C=O) | Amide carbonyl bond length | ~1.23 Å |
| d(C-N) | Amide C-N bond length | ~1.34 Å |
| d(C=N)oxazole | Oxazole imine bond length | ~1.36 Å |
| d(C-O)oxazole | Oxazole C-O bond length | ~1.37 Å |
| ∠(O=C-N) | Amide bond angle | ~122° |
| τ(Phenyl-Oxazole) | Dihedral angle between the two rings | Variable, but expected to be non-zero due to steric hindrance |
Advanced Chromatographic Techniques (e.g., preparative LC/MS) for Purification and Purity Assessment
Chromatographic methods are essential for both the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of this compound. nih.gov A reversed-phase column (e.g., C18) with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) with an additive like formic acid, is commonly used. sielc.com Purity is assessed by integrating the area of the main peak in the chromatogram, often detected using a UV detector set at a wavelength where the compound strongly absorbs (e.g., ~260-280 nm).
For purification, preparative HPLC or LC/MS is employed. tandfonline.com This technique uses larger columns and higher flow rates to isolate the target compound from reaction byproducts and starting materials. The use of a mass spectrometer as a detector allows for the collection of fractions based on the specific m/z of the target compound, ensuring high specificity and purity of the isolated product. acs.org
Table 4: Typical LC/MS Parameters for Purity Analysis and Purification
| Parameter | Analytical HPLC (Purity) | Preparative LC/MS (Purification) |
|---|---|---|
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particles | C18, >10 mm ID, 100-250 mm length, 5-10 µm particles |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 1.0 mL/min | 10 - 50 mL/min |
| Detection | UV (e.g., 254/280 nm), MS (Scan) | UV, MS (Selected Ion Monitoring for m/z 231.1) |
| Outcome | Purity (%) and Retention Time (tR) | Isolated pure compound |
Spectroscopic Techniques (FTIR, UV-Vis, Raman) for Functional Group Identification and Electronic Transitions
A suite of spectroscopic techniques is used to confirm the presence of key functional groups and to probe the electronic properties of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic vibrations of functional groups. For this compound, key absorbances include the N-H stretch of the secondary amide, the strong C=O stretch of the amide, C=N and C=C stretching from the oxazole and phenyl rings, and C-H stretching from the aromatic and aliphatic portions. chemmethod.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl and oxazole rings is expected to produce strong absorption bands in the UV region, corresponding to π→π* transitions. globalresearchonline.netjournalspub.com
Raman Spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. sns.it It can provide valuable information on the skeletal vibrations of the heterocyclic and aromatic rings. The amide I (primarily C=O stretch) and amide III (C-N stretch and N-H bend) bands are also prominent in the Raman spectrum of amide-containing compounds. nih.govacs.org
Table 5: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Range | Assignment |
|---|---|---|---|
| FTIR | ν(N-H) | 3250-3350 cm⁻¹ | Amide N-H stretch |
| FTIR | ν(C-H)aromatic | 3050-3150 cm⁻¹ | Aromatic C-H stretch |
| FTIR | ν(C-H)aliphatic | 2850-3000 cm⁻¹ | Isobutyryl C-H stretch |
| FTIR | ν(C=O) | 1660-1680 cm⁻¹ | Amide I band |
| FTIR | ν(C=N, C=C) | 1500-1620 cm⁻¹ | Ring stretching (Oxazole, Phenyl) |
| UV-Vis | λmax | ~270-290 nm | π→π* transition of conjugated system |
| Raman | Amide I | ~1650-1670 cm⁻¹ | C=O stretch |
| Raman | Ring Modes | ~1000, ~1600 cm⁻¹ | Phenyl/Oxazole skeletal vibrations |
Future Research Directions and Emerging Applications for N 2 Phenyloxazol 4 Yl Isobutyramide Research
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of N-(2-Phenyloxazol-4-yl)isobutyramide Derivatives
Future research could leverage artificial intelligence (AI) and machine learning (ML) to predict the potential biological activities of this compound and to guide the design of novel derivatives with enhanced properties. By constructing computational models based on the phenyloxazole scaffold, researchers could virtually screen libraries of analogous compounds to identify candidates with a higher probability of desired therapeutic effects. These predictive models could help to prioritize synthetic efforts and accelerate the discovery of new drug candidates.
Identification of Undiscovered Biological Activities through High-Throughput Screening of Analog Libraries
A primary objective for future research would be to determine the biological activity profile of this compound. This would likely begin with high-throughput screening (HTS) against a wide range of biological targets. Furthermore, the synthesis and screening of a library of its analogs, with systematic modifications to both the phenyloxazole core and the isobutyramide (B147143) side chain, could reveal structure-activity relationships (SAR) and identify compounds with potent and selective activities.
Development of this compound as a Platform for Chemical Biology Probes
Should this compound be found to interact with a specific biological target, it could serve as a scaffold for the development of chemical biology probes. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the molecule, researchers could create tools to study the localization, dynamics, and function of its target protein within a cellular context. This would provide valuable insights into biological pathways and disease mechanisms.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-(2-Phenyloxazol-4-yl)isobutyramide with high purity?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Oxazole Formation : Cyclocondensation of substituted precursors (e.g., α-bromo ketones with urea derivatives) under reflux in polar aprotic solvents like DMF .
Amide Coupling : Reaction of the oxazole intermediate with isobutyryl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Key Optimization :
- Control reaction temperature (60–80°C) to avoid side-product formation .
- Use catalytic DMAP to enhance amide bond formation efficiency .
Advanced: How can structure-activity relationship (SAR) studies elucidate the fungicidal efficacy of this compound derivatives?
Methodological Answer:
SAR studies should focus on systematic structural modifications:
- Oxazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to fungal cytochrome P450 enzymes .
- Amide Modifications : Replace isobutyramide with bulkier acyl groups (e.g., pivalamide) to evaluate steric effects on target inhibition .
Experimental Design : - Synthesize derivatives (e.g., halogenated phenyl or alkylated oxazole variants).
- Test antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea using agar dilution assays .
- Compare IC₅₀ values with controls (e.g., hymexazol) to quantify potency improvements .
Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm proton environments (e.g., oxazole C-H at δ 8.1–8.3 ppm) and carbonyl signals (amide C=O at ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃N₂O₂) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced: What methodologies resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
To address discrepancies:
Orthogonal Assays : Compare results from enzyme inhibition (e.g., p38 MAPK kinase assays ) and cell-based viability assays (e.g., MTT on cancer lines ).
Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves under standardized conditions (pH, serum concentration) to isolate confounding variables .
Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., fungal chitin synthase) .
Advanced: How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding poses in fungal CYP51 (PDB: 1EA1). Key interactions include hydrogen bonding between the amide group and heme cofactor .
MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å indicates stable binding) .
QSAR Models : Train models on derivative libraries to predict logP and IC₅₀ values, prioritizing derivatives with balanced hydrophobicity (<3.5) .
Basic: What are the storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the amide bond .
- Solubility: Prepare fresh solutions in DMSO (10 mM stock) and avoid freeze-thaw cycles .
Advanced: How do structural analogs of this compound inform its mechanism of action?
Methodological Answer:
-
Analog Comparison :
Compound Structural Feature Biological Activity 4-Fluoroisobutyrylfentanyl Piperidine substitution Opioid receptor agonism SB-203580 Pyrimidine core p38 MAPK inhibition -
Mechanistic Insights :
The oxazole ring in This compound may mimic adenine in ATP-binding pockets, enabling kinase inhibition .
Advanced: What strategies mitigate off-target effects during in vivo studies of this compound?
Methodological Answer:
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites in liver microsomes, guiding structural tweaks to reduce toxicity .
- Selective Delivery : Encapsulate in PEGylated liposomes to enhance tumor targeting (tested in xenograft models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
